2-Cyclohexen-1-one, 2-(phenylsulfinyl)-
Description
2-Cyclohexen-1-one, 2-(phenylsulfinyl)- is a β/α-unsaturated cyclic ketone with a phenylsulfinyl (-SO-C₆H₅) substituent at the 2-position. The sulfinyl group introduces chirality and modulates electronic properties, making this compound valuable in asymmetric catalysis and pharmaceutical synthesis. Its reactivity is influenced by the electron-withdrawing nature of the sulfinyl group, which enhances electrophilicity at the α,β-unsaturated carbonyl system .
Properties
CAS No. |
84978-80-3 |
|---|---|
Molecular Formula |
C12H12O2S |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
2-(benzenesulfinyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H12O2S/c13-11-8-4-5-9-12(11)15(14)10-6-2-1-3-7-10/h1-3,6-7,9H,4-5,8H2 |
InChI Key |
FRBPNCKJXTUPBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C(=O)C1)S(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Sulfonyl vs. Sulfinyl Substituents
1-Cyclohexyl-2-(phenylsulfonyl)ethan-1-one ():
- Structural Difference : Sulfonyl (-SO₂-) group replaces sulfinyl (-SO-).
- Impact : The sulfonyl group is more oxidized, stronger electron-withdrawing, and less sterically bulky than sulfinyl. This increases electrophilicity and stabilizes intermediates in nucleophilic additions.
- Synthesis : Achieved via substitution with benzenesulfinic acid (33% yield) .
2-Cyclohexen-1-one, 2-(phenylsulfinyl)- :
Aryl-Substituted Cyclohexenones
2-(4-Methoxyphenyl)-2-cyclohexen-1-one ():
- Structural Difference : Methoxyphenyl (-C₆H₄-OCH₃) replaces phenylsulfinyl.
- Impact : The electron-donating methoxy group reduces electrophilicity at the carbonyl, altering reactivity in Suzuki couplings and Michael additions.
- Synthesis : Prepared via iodination and Suzuki-Miyaura cross-coupling (69% yield) .
Alkyl and Terpene Derivatives
- l-Carvone (2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-) (): Structural Difference: Isoprenoid side chain replaces sulfinyl. Impact: Enhances volatility and bioactivity; used as a biopesticide due to natural terpene properties. Reactivity: Undergoes enzymatic reduction via proton donation at Tyr-196 in oxidoreductases .
Halogenated and Functionalized Derivatives
- 2-Cyclohexen-1-one, 3-iodo- (): Structural Difference: Iodo substituent at position 3. Reactivity: Iodine acts as a leaving group, facilitating cross-coupling reactions. Synthesis: Prepared via halogenation of cyclohexenone precursors .
- 2-Cyclohexen-1-one, 5-(2,6-dichlorophenyl)-3-hydroxy (): Structural Difference: Chlorophenyl and hydroxyl groups introduce polarity and hydrogen-bonding capacity. Applications: Potential pharmaceutical intermediate with enhanced solubility .
Hydrazone and Schiff Base Derivatives
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